molecular formula C13H12N4O B14335241 1,2,4-Triazolo(4,3-b)pyridazine, 7-(4-methoxyphenyl)-3-methyl- CAS No. 100078-88-4

1,2,4-Triazolo(4,3-b)pyridazine, 7-(4-methoxyphenyl)-3-methyl-

Cat. No.: B14335241
CAS No.: 100078-88-4
M. Wt: 240.26 g/mol
InChI Key: BDZGIIJMZYANKY-UHFFFAOYSA-N
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Description

1,2,4-Triazolo(4,3-b)pyridazine, 7-(4-methoxyphenyl)-3-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyridazines, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(4,3-b)pyridazine, 7-(4-methoxyphenyl)-3-methyl- typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction mechanism involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(4,3-b)pyridazine, 7-(4-methoxyphenyl)-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridazines, which exhibit different biological activities .

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazine, 7-(4-methoxyphenyl)-3-methyl- involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazolo(4,3-b)pyridazine, 7-(4-methoxyphenyl)-3-methyl- is unique due to its specific structural features and its potent antiproliferative activity against various cancer cell lines. Its ability to inhibit both PARP-1 and EGFR makes it a promising candidate for anticancer therapy .

Properties

CAS No.

100078-88-4

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

7-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C13H12N4O/c1-9-15-16-13-7-11(8-14-17(9)13)10-3-5-12(18-2)6-4-10/h3-8H,1-2H3

InChI Key

BDZGIIJMZYANKY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=CC(=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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